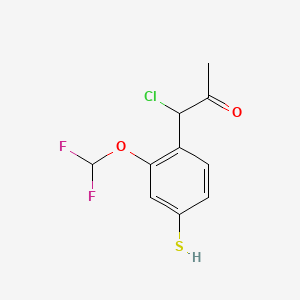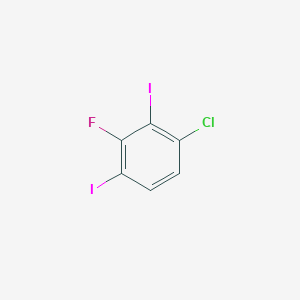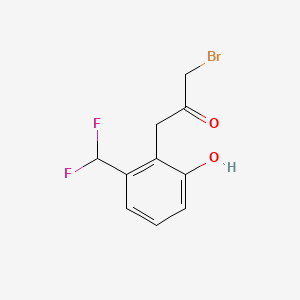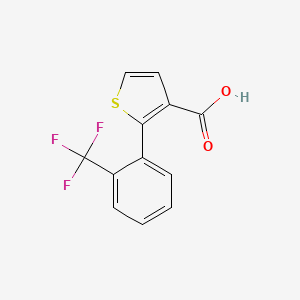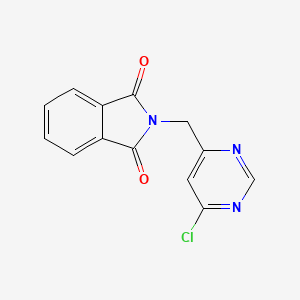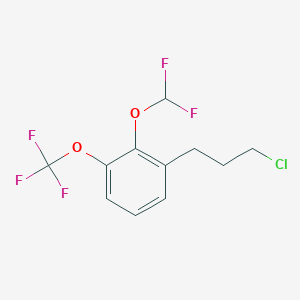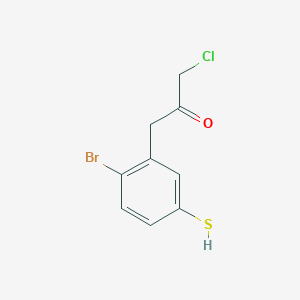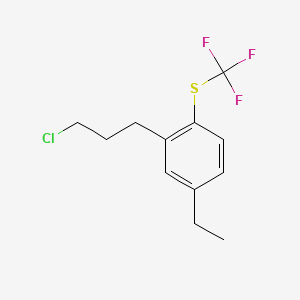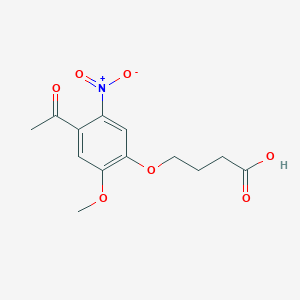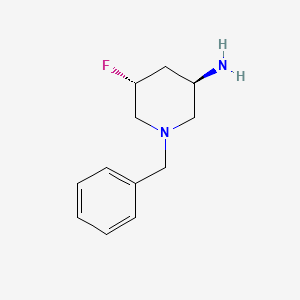
1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one is an organic compound that features a brominated phenyl ring with a mercapto group and a bromomethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one typically involves multiple steps:
Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce bromine atoms at specific positions. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Introduction of Mercapto Group: The mercapto group (-SH) can be introduced through a nucleophilic substitution reaction using thiol reagents like thiourea or hydrogen sulfide (H2S).
Formation of Bromomethyl Group: The bromomethyl group can be introduced by reacting the phenyl ring with formaldehyde and hydrobromic acid (HBr) under acidic conditions.
Final Assembly: The final step involves the coupling of the brominated phenyl ring with a propan-2-one moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or lithium aluminum hydride (LiAlH4) can be used.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Reduction Reactions: Products include alcohols or reduced carbonyl compounds.
Scientific Research Applications
1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is utilized in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one involves its interaction with various molecular targets:
Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Oxidation and Reduction: The mercapto group and carbonyl group can undergo redox reactions, affecting the compound’s reactivity and stability.
Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes by covalently modifying active site residues.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: A simpler brominated alkane with similar reactivity.
Bromoacetone: A brominated ketone with similar functional groups.
1-Bromo-3-chloropropane: A halogenated propane with both bromine and chlorine atoms.
Uniqueness
1-Bromo-3-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one is unique due to its combination of brominated phenyl ring, mercapto group, and bromomethyl group
Properties
Molecular Formula |
C10H10Br2OS |
|---|---|
Molecular Weight |
338.06 g/mol |
IUPAC Name |
1-bromo-3-[2-(bromomethyl)-6-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c11-5-7-2-1-3-10(14)9(7)4-8(13)6-12/h1-3,14H,4-6H2 |
InChI Key |
JOQVQWSIQFCMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)CC(=O)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


